2,5-Dimethyl-1-(o-tolyl)-1H-pyrrole-3-carbaldehyde
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Overview
Description
2,5-Dimethyl-1-(o-tolyl)-1H-pyrrole-3-carbaldehyde is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This particular compound is notable for its unique structure, which includes two methyl groups and an ortho-tolyl group attached to the pyrrole ring, along with a formyl group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-1-(o-tolyl)-1H-pyrrole-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethyl-1H-pyrrole with ortho-tolualdehyde in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-1-(o-tolyl)-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2,5-Dimethyl-1-(o-tolyl)-1H-pyrrole-3-carboxylic acid.
Reduction: 2,5-Dimethyl-1-(o-tolyl)-1H-pyrrole-3-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2,5-Dimethyl-1-(o-tolyl)-1H-pyrrole-3-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Studied for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-1-(o-tolyl)-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethyl-1-(m-tolyl)-1H-pyrrole-3-carbaldehyde: Similar structure but with a meta-tolyl group instead of an ortho-tolyl group.
2,5-Dimethyl-1-(p-tolyl)-1H-pyrrole-3-carbaldehyde: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.
2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde: Similar structure but with a phenyl group instead of a tolyl group.
Uniqueness
2,5-Dimethyl-1-(o-tolyl)-1H-pyrrole-3-carbaldehyde is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions with other molecules. The ortho-tolyl group provides steric hindrance and electronic effects that can affect the compound’s chemical behavior and biological activity.
Properties
IUPAC Name |
2,5-dimethyl-1-(2-methylphenyl)pyrrole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10-6-4-5-7-14(10)15-11(2)8-13(9-16)12(15)3/h4-9H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCYDEMQPZTSEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CC(=C2C)C=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90358123 |
Source
|
Record name | 2,5-Dimethyl-1-(2-methylphenyl)-1H-pyrrole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90358123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119673-47-1 |
Source
|
Record name | 2,5-Dimethyl-1-(2-methylphenyl)-1H-pyrrole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90358123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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